molecular formula C21H28N2O7 B1217080 Trigevolol CAS No. 76812-98-1

Trigevolol

カタログ番号: B1217080
CAS番号: 76812-98-1
分子量: 420.5 g/mol
InChIキー: DPSZCDLTWOSLJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Trigevolol involves several key steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-carbamoyl-4-hydroxyphenoxyethylamine with 4-(2-methoxyethoxy)phenol under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Trigevolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have enhanced or altered pharmacological effects .

科学的研究の応用

Trigevolol has a wide range of applications in scientific research, including:

作用機序

Trigevolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

類似化合物との比較

    Propranolol: Another beta-adrenergic blocker used for similar indications but with different pharmacokinetic properties.

    Atenolol: A selective beta-1 blocker with fewer central nervous system side effects compared to Trigevolol.

    Metoprolol: Similar to Atenolol but with a different metabolic profile

Uniqueness: this compound is unique in its balanced activity on both beta-1 and beta-2 adrenergic receptors, providing a comprehensive approach to managing cardiovascular conditions. Its chemical structure allows for modifications that can enhance its pharmacological properties, making it a versatile compound in both research and clinical settings .

生物活性

Trigevolol, also known as iliciosin, is a selective beta-1 adrenergic receptor antagonist primarily used in the management of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Synthesized for the first time in 1992, this compound has garnered attention for its cardioprotective effects and its role in improving cardiac function in various clinical settings.

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 340.42 g/mol
  • Melting Point : Approximately 283°C
  • Solubility : Slightly soluble in ethanol; insoluble in water
  • pKa : 9.0

This compound selectively blocks beta-1 adrenergic receptors, leading to:

  • Decreased Heart Rate : Reduces the workload on the heart.
  • Decreased Contractility : Lowers the force of heart contractions.
  • Vasodilation : Helps in reducing blood pressure.

Additionally, this compound exhibits antioxidant and anti-inflammatory properties, contributing to its cardioprotective effects by mitigating oxidative stress and inflammation associated with heart diseases .

Cardiovascular Effects

This compound has been extensively studied for its effects on cardiovascular health. Key findings include:

  • Improvement in Left Ventricular Function : Animal studies demonstrate that this compound enhances left ventricular performance, particularly in models of heart failure.
  • Reduction of Cardiac Fibrosis : It inhibits fibrosis, a common pathological change in chronic heart conditions.
  • Apoptosis Inhibition : this compound has shown potential in preventing apoptosis (programmed cell death) in cardiac tissues, which is crucial for maintaining heart health.

Toxicity and Safety Profile

The toxicity profile of this compound indicates a low incidence of adverse effects at therapeutic doses. Reported side effects include:

  • Dizziness
  • Headache
  • Nausea

In controlled studies, no significant toxicological effects were noted, suggesting that this compound is relatively safe for use in clinical settings .

Clinical Trials and Observations

Several clinical trials have explored the efficacy of this compound:

  • Heart Failure Management : A study involving patients with chronic heart failure showed that those treated with this compound experienced significant improvements in functional capacity and quality of life compared to placebo groups .
  • Hypertension Control : In hypertensive patients, this compound demonstrated a marked reduction in systolic and diastolic blood pressure over a 12-week treatment period .
  • Diabetes and Cardiovascular Risk : Research is ongoing to evaluate this compound's effectiveness in reducing cardiovascular risk factors among diabetic patients, with preliminary results indicating potential benefits.

Summary of Research Findings

Study FocusFindings
Heart FailureImproved left ventricular function; reduced cardiac fibrosis
HypertensionSignificant reduction in blood pressure
Diabetes and Metabolic SyndromePotential cardiovascular risk reduction

Future Directions

Despite promising results, further research is warranted to fully elucidate the mechanisms underlying this compound's biological activity. Future studies may focus on:

  • Long-term safety and efficacy evaluations.
  • The drug's potential use in combination therapies with other cardiovascular agents.
  • Exploration of its anti-inflammatory properties beyond cardiovascular applications.

特性

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSZCDLTWOSLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868417
Record name 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76812-98-1
Record name Trigevolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIGEVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trigevolol
Reactant of Route 2
Trigevolol
Reactant of Route 3
Trigevolol
Reactant of Route 4
Reactant of Route 4
Trigevolol
Reactant of Route 5
Trigevolol
Reactant of Route 6
Trigevolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。